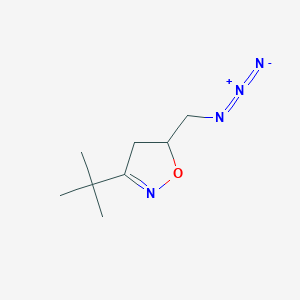
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole is a compound that features an azido group attached to a dihydro-1,2-oxazole ring
Méthodes De Préparation
The synthesis of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method involves the use of a 4’,5’-unsaturated nucleoside as the starting material, which undergoes azido functionalization . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, such as azide-alkyne cycloaddition (click chemistry), forming triazoles.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and copper catalysts for click chemistry reactions . Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole involves the reactivity of the azido group. The azido group can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making the compound useful in bioorthogonal chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole include:
5-(Azidomethyl)furfural: Used as a reactive intermediate in various chemical syntheses.
3-azido-5-(azidomethyl)benzene derivatives: Used in photoaffinity labeling and other applications.
The uniqueness of this compound lies in its specific structure, which combines the azido group with a dihydro-1,2-oxazole ring, providing distinct reactivity and applications compared to other azido compounds.
Propriétés
IUPAC Name |
5-(azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUCUWIPIAGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














